Methyl 2-[(propan-2-yl)amino]heptanoate
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Overview
Description
Methyl 2-[(propan-2-yl)amino]heptanoate: is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a heptanoate backbone with a methyl ester group and an isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(propan-2-yl)amino]heptanoate typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl heptanoate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts has also been explored to enhance the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(propan-2-yl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Heptanoic acid or corresponding ketones.
Reduction: Methyl 2-[(propan-2-yl)amino]heptanol.
Substitution: Various substituted derivatives depending on the halogenating agent used.
Scientific Research Applications
Methyl 2-[(propan-2-yl)amino]heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-[(propan-2-yl)amino]heptanoate involves its interaction with molecular targets such as enzymes and receptors. The isopropylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Aminomethyl propanol: An alkanolamine with similar structural features but different functional groups.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Another ester with an amino group and a different aromatic substituent.
Uniqueness: Methyl 2-[(propan-2-yl)amino]heptanoate is unique due to its specific combination of a heptanoate backbone, methyl ester group, and isopropylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 2-[(propan-2-yl)amino]heptanoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H25NO2 and a molecular weight of approximately 213.34 g/mol. The compound consists of a heptanoate backbone, a methyl ester group, and an isopropylamino substituent, which contribute to its diverse chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The isopropylamino group allows the compound to form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially modulating their activity. Additionally, the hydrolysis of the ester group can release active metabolites that further influence biological pathways .
Key Mechanisms:
- Enzyme Interaction : The compound can interact with enzyme active sites, affecting their catalytic efficiency.
- Metabolite Release : Hydrolysis leads to the generation of biologically active metabolites that may participate in cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes involved in metabolic pathways.
- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its structural characteristics that may enhance drug efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Aminomethyl propanol | Alkanolamine structure | Different functional groups lead to varied interactions |
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate | Aromatic substituent | Similar enzyme interactions but different efficacy profile |
This compound's unique combination of a heptanoate backbone and isopropylamino group distinguishes it from these compounds, potentially leading to unique biological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound can significantly influence enzyme kinetics, suggesting potential applications in drug development .
- Pharmacological Research : Ongoing research aims to evaluate its efficacy as a pharmaceutical intermediate, focusing on its safety profile and therapeutic potential in treating various conditions .
- Toxicological Assessments : Initial assessments indicate low toxicity levels, making it a candidate for further pharmacological exploration .
Properties
CAS No. |
919789-50-7 |
---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylamino)heptanoate |
InChI |
InChI=1S/C11H23NO2/c1-5-6-7-8-10(11(13)14-4)12-9(2)3/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
WKRFEJVUVOOPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)NC(C)C |
Origin of Product |
United States |
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